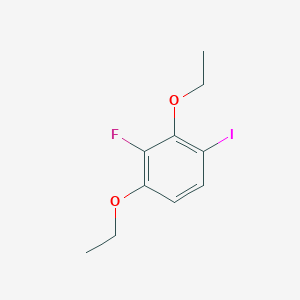
1,3-Diethoxy-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C10H12FIO2. It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, fluoro, and iodo groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the introduction of ethoxy, fluoro, and iodo groups onto a benzene ring. One common method involves the following steps:
Ethoxylation: Introduction of ethoxy groups onto the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of an iodine atom onto the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethoxy-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Applications De Recherche Scientifique
1,3-Diethoxy-2-fluoro-4-iodobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Radiochemistry: Employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes
Mécanisme D'action
The mechanism of action of 1,3-diethoxy-2-fluoro-4-iodobenzene involves its interaction with molecular targets through various pathways. The presence of ethoxy, fluoro, and iodo groups can influence the compound’s reactivity and binding affinity to specific targets. For example, the iodine atom can participate in halogen bonding, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroiodobenzene: A simpler analog with only fluoro and iodo substituents.
1-Fluoro-4-iodobenzene: Another analog with a different substitution pattern.
3-Fluoroiodobenzene: Similar structure but with the fluoro group in a different position
Uniqueness
The combination of these substituents makes it a valuable compound for various synthetic and research purposes .
Propriétés
Numéro CAS |
1208076-33-8 |
|---|---|
Formule moléculaire |
C10H12FIO2 |
Poids moléculaire |
310.10 g/mol |
Nom IUPAC |
1,3-diethoxy-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C10H12FIO2/c1-3-13-8-6-5-7(12)10(9(8)11)14-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MAWGRVWSSNBKBV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)I)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


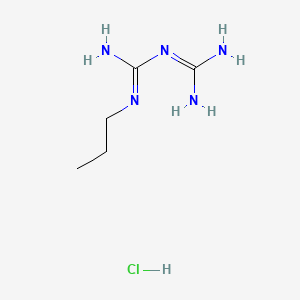
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
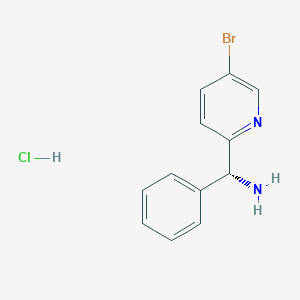

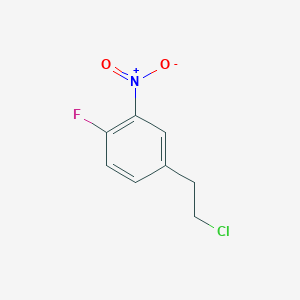
![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)
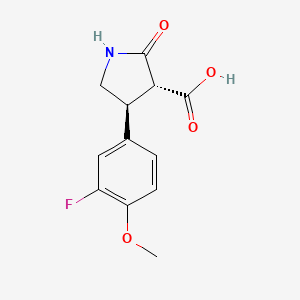
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
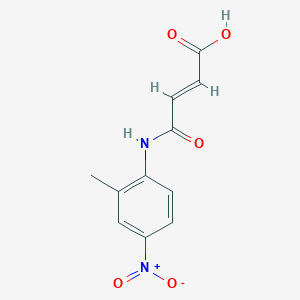
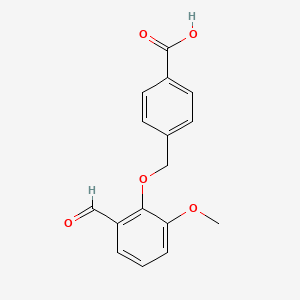
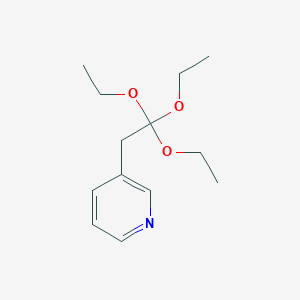
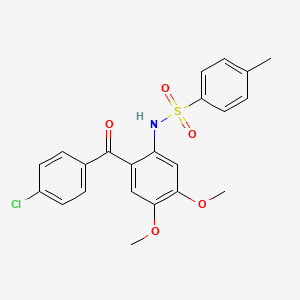
![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)
